2,2-Diphenyl-1,3,6,2-trioxasilocane

Description

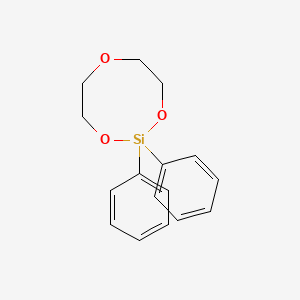

2,2-Diphenyl-1,3,6,2-trioxasilocane is a silicon-containing heterocyclic compound characterized by a nine-membered ring structure with three oxygen atoms and one silicon atom. The silicon center is substituted with two phenyl groups, distinguishing it from analogs like 2,2-dimethyl-1,3,6,2-trioxasilocane.

Properties

CAS No. |

71573-85-8 |

|---|---|

Molecular Formula |

C16H18O3Si |

Molecular Weight |

286.40 g/mol |

IUPAC Name |

2,2-diphenyl-1,3,6,2-trioxasilocane |

InChI |

InChI=1S/C16H18O3Si/c1-3-7-15(8-4-1)20(16-9-5-2-6-10-16)18-13-11-17-12-14-19-20/h1-10H,11-14H2 |

InChI Key |

OQVDCMKTAKZUCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CO[Si](OCCO1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1,3,6,2-trioxasilocane typically involves the reaction of diphenylsilane with ethylene glycol under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the trioxasilocane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1,3,6,2-trioxasilocane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form siloxane derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield siloxane derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a wide range of functionalized siloxane compounds .

Scientific Research Applications

2,2-Diphenyl-1,3,6,2-trioxasilocane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.

Industry: It is used in the production of specialty polymers and materials with unique mechanical and thermal properties

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1,3,6,2-trioxasilocane involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds in the compound are particularly reactive, allowing it to participate in a range of chemical reactions.

Comparison with Similar Compounds

Structural and Functional Analog: 2,2-Dimethyl-1,3,6,2-trioxasilocane

Key Differences:

- Substituents: The dimethyl variant (C₆H₁₄O₃Si) features methyl groups on silicon, whereas the diphenyl variant (C₁₈H₁₈O₃Si) has aromatic phenyl substituents.

- Molecular Weight: The diphenyl compound’s molecular weight (~286.42 g/mol) is significantly higher than the dimethyl analog (162.26 g/mol) due to the phenyl groups .

- Stability: Phenyl groups may enhance thermal stability due to aromatic conjugation, whereas methyl groups offer lower steric hindrance, favoring synthetic accessibility.

- Applications: Dimethyl derivatives are often used as sol-gel precursors, while diphenyl variants may find niche roles in materials science due to their rigidity and electronic properties .

Table 1: Structural and Physical Comparison

| Property | 2,2-Diphenyl-1,3,6,2-trioxasilocane | 2,2-Dimethyl-1,3,6,2-trioxasilocane |

|---|---|---|

| Molecular Formula | C₁₈H₁₈O₃Si | C₆H₁₄O₃Si |

| Molecular Weight (g/mol) | ~286.42 | 162.26 |

| Substituents | Phenyl | Methyl |

| Predicted Solubility | Low (non-polar solvents) | Moderate (ethers, THF) |

| Thermal Stability | High | Moderate |

Heterocyclic Analogs: Bioxazole Derivatives

Compounds like 5,5′-diphenyl-2,2′-bioxazole (C₁₆H₁₂N₂O₂) share structural similarities in having fused heterocyclic rings and aromatic substituents. However, key differences include:

- Heteroatoms: Bioxazoles contain nitrogen and oxygen, while trioxasilocanes feature silicon and oxygen.

- Electronic Properties: Silicon’s electropositive nature in trioxasilocanes contrasts with nitrogen’s electronegativity in bioxazoles, affecting redox behavior and Lewis acidity.

- Synthesis: Bioxazoles are synthesized via dimerization (e.g., butyllithium-mediated coupling), whereas trioxasilocanes likely form through silanol cyclization .

Table 2: Heterocyclic Compound Comparison

| Property | This compound | 5,5′-Diphenyl-2,2′-bioxazole |

|---|---|---|

| Heteroatoms | Si, O | N, O |

| Molecular Weight | ~286.42 g/mol | 264.28 g/mol |

| Key Reactivity | Silicon-centered electrophilicity | Nitrogen-mediated redox activity |

| Applications | Material science | Fluorescent probes |

Computational Insights into Stability and Reactivity

Density functional theory (DFT) studies, such as those employing hybrid functionals with exact exchange (e.g., B3LYP), could elucidate electronic differences between analogs. For example:

- Diphenyl vs. Dimethyl: The phenyl groups’ electron-withdrawing effects may lower the LUMO energy of the diphenyl variant, enhancing electrophilicity at silicon.

- Ring Strain: Larger substituents like phenyl may increase ring strain in trioxasilocanes, impacting their kinetic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Diphenyl-1,3,6,2-trioxasilocane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of silicon-containing heterocycles like trioxasilocanes often involves cyclocondensation of silane precursors with diols or epoxides. For example, diphenylsilane derivatives can react with triethylene glycol under acidic or thermal conditions to form the trioxasilocane ring . Solvent choice (e.g., 1,4-dioxane, diphenyl ether) and drying agents (e.g., molecular sieves) are critical to prevent hydrolysis of intermediates . Yield optimization may require inert atmospheres (N₂/Ar) and controlled temperatures (80–120°C). Conflicting reports on side products (e.g., oligomers) suggest iterative purification via column chromatography or recrystallization is essential .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is indispensable. The ²⁹Si NMR signal near –10 to –30 ppm confirms the silicon environment in the trioxasilocane ring . ¹H NMR can resolve phenyl protons (δ 7.2–7.6 ppm) and methylene/methoxy groups (δ 3.5–4.5 ppm). Infrared (IR) spectroscopy identifies Si–O–C stretches (1000–1100 cm⁻¹) and aromatic C–H bending (700–800 cm⁻¹). Mass spectrometry (MS) with soft ionization (e.g., ESI) helps verify molecular weight (expected m/z ~330–340 for C₁₈H₂₀O₃Si) .

Q. How does this compound behave under varying storage conditions?

- Methodological Answer : Silicon-oxygen bonds are prone to hydrolysis, necessitating anhydrous storage (0–6°C under inert gas) . Thermal gravimetric analysis (TGA) can assess decomposition thresholds; preliminary data suggest stability up to 150°C in nitrogen atmospheres. Solubility in aprotic solvents (e.g., THF, DCM) should be monitored over time to detect oligomerization.

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic activity of trioxasilocane derivatives?

- Methodological Answer : Discrepancies in catalytic performance (e.g., ring-opening polymerization vs. inertness) may stem from steric effects of phenyl groups or Si–O bond lability. Computational studies (DFT) can model transition states to compare activation energies for Si–O cleavage . Experimental validation via kinetic isotope effects (KIEs) or substituent variation (e.g., replacing phenyl with methyl groups) can isolate electronic vs. steric contributions .

Q. Can this compound serve as a precursor for silicon-based polymers?

- Methodological Answer : Its potential lies in copolymerization with diamines (e.g., 4,4’-diaminodiphenyl ether) to form poly(siloxane-imide) hybrids. Pre-polymer synthesis requires precise stoichiometry (1:1 silocane:diamine) and stepwise heating (120°C for imidization, 250°C for curing). Contrasting thermal stability data (TGA vs. DMA) may arise from crosslink density differences, resolvable via small-angle X-ray scattering (SAXS) .

Q. How do computational models predict the reactivity of this compound with alkali metal ions?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can assess binding affinity to Li⁺ or Na⁺, leveraging the trioxasilocane’s crown ether-like structure. Fluorescence spectroscopy (cf. pyrene-based podands ) can experimentally validate ion selectivity. Discrepancies between predicted and observed binding constants may indicate solvent effects or counterion interference.

Data Contradiction Analysis

Q. Why do conflicting reports exist on the hydrolytic stability of trioxasilocanes?

- Methodological Answer : Variations in hydrolysis rates (pH-dependent vs. pH-independent) likely arise from differences in substituent electronegativity. For example, electron-withdrawing phenyl groups may stabilize Si–O bonds compared to alkyl analogs. Accelerated aging tests (85°C/85% RH) coupled with ²⁹Si NMR can quantify degradation pathways (e.g., ring-opening vs. chain scission) .

Applications in Material Science

Q. What role does this compound play in designing heat-resistant coatings?

- Methodological Answer : Its rigid, aromatic structure enhances thermal stability in silicone resins. Composite films with SiO₂ nanoparticles (1–5 wt%) can be tested via TGA and dynamic mechanical analysis (DMA). Contradictory adhesion data (ASTM D3359) may stem from surface functionalization methods (e.g., plasma treatment vs. silane coupling agents) .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | MS (ESI) | 336.45 g/mol | |

| ²⁹Si NMR Shift | NMR (CDCl₃) | –18.5 ppm | |

| Thermal Decomposition (TGA) | N₂, 10°C/min | Onset: 280°C | |

| Hydrolytic Stability (pH 7) | ¹H NMR (D₂O, 25°C) | t₁/₂: 72 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.